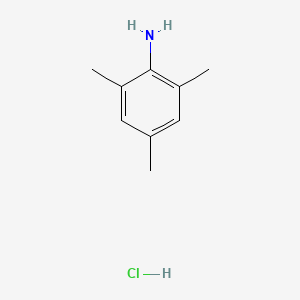

2,4,6-Trimethylaniline hydrochloride

Description

Overview of Substituted Aniline (B41778) Chemistry and Its Significance

Substituted anilines are a class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the aromatic ring with various functional groups. wisdomlib.org These compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the amino group and the aromatic ring. The electronic nature of the substituents significantly influences the chemical properties and reactivity of the aniline derivative. chemistrysteps.compearson.com

Electron-donating groups, such as alkyl or methoxy (B1213986) groups, increase the electron density on the benzene (B151609) ring and the nitrogen atom. chemistrysteps.compearson.com This enhancement of electron density makes the amine more basic and the aromatic ring more susceptible to electrophilic substitution reactions. chemistrysteps.com Conversely, electron-withdrawing groups, like nitro or halogen groups, decrease the electron density, rendering the amine less basic and the ring less reactive towards electrophiles. chemistrysteps.compearson.com

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This high reactivity allows for a wide range of chemical transformations, including halogenation, nitration, and sulfonation. byjus.com However, the high reactivity can sometimes be a challenge, leading to multiple substitutions or oxidation. To control the reactivity and achieve mono-substitution, the amino group is often protected, for example, by acetylation. wikipedia.org

Substituted anilines are crucial intermediates in the synthesis of a vast array of commercially important products. They are used in the manufacturing of dyes, pharmaceuticals, agrochemicals, and polymers. wisdomlib.orgguidechem.comindustrytoday.co.uk For instance, they are precursors to benzothiazole (B30560) and cinnoline (B1195905) derivatives, as well as heterocyclic azo dyes. wisdomlib.org The specific positioning and nature of the substituents on the aniline ring allow for the fine-tuning of the properties of the final products.

Research Trajectories of 2,4,6-Trimethylaniline (B148799) and Its Salts

2,4,6-Trimethylaniline, also known as mesidine, and its hydrochloride salt are significant compounds within the family of substituted anilines. nih.gov Research into these compounds has followed several key trajectories, primarily driven by their utility as bulky ligands and precursors in organic synthesis.

One of the most prominent areas of research involves the use of 2,4,6-trimethylaniline in coordination chemistry. Its sterically hindered nature, owing to the three methyl groups on the aniline ring, makes it an ideal building block for bulky ligands. chemicalbook.comwikipedia.org A significant application is in the synthesis of N-heterocyclic carbene (NHC) ligands, which are crucial components of modern organometallic catalysts. wikipedia.org For example, the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930) produces glyoxal-bis(mesitylimine), a precursor to the widely used IMes ligand found in Grubbs' catalysts for olefin metathesis. guidechem.comwikipedia.org

Another major research focus is its application as an intermediate in the synthesis of dyes and pigments. guidechem.comindustrytoday.co.ukwikipedia.org For example, it is used in the production of Acid Blue 129, a dye utilized in histochemistry studies. chemicalbook.comca.gov The compound's structure contributes to the stability and vibrant colors of the resulting dyes. industrytoday.co.uk

The synthesis of 2,4,6-trimethylaniline itself has also been a subject of study, with methods focusing on the selective nitration of mesitylene (B46885) followed by reduction. wikipedia.orgchemicalbook.com The hydrochloride salt is typically prepared by reacting the parent aniline with hydrochloric acid, a process that enhances its water solubility for applications in aqueous reaction systems. vulcanchem.com

Recent research has also explored its use in the development of novel catalytic methods for synthesizing pharmaceutical intermediates, such as propargylamines. sigmaaldrich.com Furthermore, studies have investigated the synthesis and crystal structures of various derivatives of 2,4,6-trimethylaniline, contributing to the fields of organic synthesis and crystal engineering. sigmaaldrich.comresearchgate.net

Scope and Research Focus of the Review

This review focuses exclusively on the chemical properties, synthesis, and academic research applications of 2,4,6-trimethylaniline hydrochloride and its parent compound, 2,4,6-trimethylaniline. The primary objective is to provide a comprehensive and scientifically accurate overview based on existing literature.

The scope of this article is strictly limited to the following areas:

Chemical and Physical Properties: A detailed examination of the structural and physicochemical characteristics of 2,4,6-trimethylaniline and its hydrochloride salt.

Synthesis: An overview of the established methods for the preparation of 2,4,6-trimethylaniline and its subsequent conversion to the hydrochloride salt.

Reactions and Applications in Research: A discussion of the key chemical reactions involving 2,4,6-trimethylaniline and its role as a precursor and ligand in academic and industrial research, particularly in the fields of catalysis and materials science.

This review will present data in a structured format, including interactive tables, to facilitate a clear understanding of the compound's properties and research significance.

Interactive Data Table: Physicochemical Properties of 2,4,6-Trimethylaniline and its Hydrochloride Salt

| Property | 2,4,6-Trimethylaniline | This compound |

| CAS Number | 88-05-1 nih.gov | 6334-11-8 epa.gov |

| Molecular Formula | C₉H₁₃N guidechem.com | C₉H₁₄ClN vulcanchem.com |

| Molar Mass | 135.21 g/mol wikipedia.org | 171.67 g/mol ncats.io |

| Physical State | Clear liquid (yellow to brown) vulcanchem.com | Crystalline solid vulcanchem.com |

| Melting Point | -5 °C vulcanchem.com | Higher than parent compound vulcanchem.com |

| Boiling Point | 233 °C at 760 mmHg vulcanchem.com | Decomposes before boiling vulcanchem.com |

| Density | 0.963 g/mL at 25 °C vulcanchem.com | Not Applicable |

| Water Solubility | Immiscible vulcanchem.com | Readily soluble vulcanchem.com |

| pKa | 4.38 (+1) at 25 °C vulcanchem.com | Lower due to salt formation vulcanchem.com |

Interactive Data Table: Spectroscopic Data of 2,4,6-Trimethylaniline

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Spectra available for analysis. spectrabase.comchemicalbook.com |

| ¹³C NMR | Spectra available for analysis. nih.gov |

| IR Spectroscopy | Spectra available for analysis. nih.gov |

| Mass Spectrometry | GC-MS data available. nih.gov |

| Raman Spectroscopy | Spectra available for analysis. nih.govspectrabase.com |

Interactive Data Table: Crystallographic Data for 2,4,6-Trimethylanilinium chloride

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P 1 21/c 1 nih.gov |

| a | 4.8110 Å nih.gov |

| b | 15.373 Å nih.gov |

| c | 12.509 Å nih.gov |

| α | 90.00 ° nih.gov |

| β | 90.99 ° nih.gov |

| γ | 90.00 ° nih.gov |

| Z | 4 nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

6334-11-8 |

|---|---|

Molecular Formula |

C9H14ClN |

Molecular Weight |

171.67 g/mol |

IUPAC Name |

2,4,6-trimethylaniline;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-6-4-7(2)9(10)8(3)5-6;/h4-5H,10H2,1-3H3;1H |

InChI Key |

WUYJXWRFOUCHEB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N)C.Cl |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N)C.Cl |

Other CAS No. |

6334-11-8 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

2,4,6-trimethylaniline 2,4,6-trimethylaniline hydrochloride mesidine |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,4,6 Trimethylaniline Hydrochloride and Key Precursors

Classical and Contemporary Synthesis Routes of 2,4,6-Trimethylaniline (B148799)

The production of 2,4,6-trimethylaniline is predominantly achieved through a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene). This involves the selective nitration of the aromatic ring followed by the reduction of the resulting nitro group.

Mesitylene Nitration and Subsequent Reduction

The classical and industrially prevalent method for synthesizing 2,4,6-trimethylaniline involves the nitration of mesitylene to form 2-nitro-1,3,5-trimethylbenzene, which is then reduced to the desired aniline (B41778). chemdad.comwikipedia.org

The nitration is typically carried out using a mixture of sulfuric acid and nitric acid. chemdad.comchemicalbook.com The reaction temperature is carefully controlled, often kept below 10°C, to ensure selective mononitration and to prevent the oxidation of the methyl groups. chemdad.comchemicalbook.com Following the nitration, the crude 2-nitro-1,3,5-trimethylbenzene is subjected to reduction. A common laboratory and industrial method for this reduction is the use of iron powder in the presence of hydrochloric acid and water. chemdad.comchemicalbook.com The reaction is conducted at elevated temperatures, typically around 100-105°C, for several hours to ensure complete conversion. chemicalbook.com The resulting 2,4,6-trimethylaniline is then isolated, often by distillation. chemicalbook.com

| Parameter | Value |

| Starting Material | Mesitylene |

| Nitrating Agent | Sulfuric Acid/Nitric Acid mixture |

| Nitration Temperature | < 10°C |

| Reducing Agent | Iron powder, Hydrochloric acid, Water |

| Reduction Temperature | 100-105°C |

| Product | 2,4,6-Trimethylaniline |

This table summarizes the typical conditions for the synthesis of 2,4,6-trimethylaniline via mesitylene nitration and reduction.

Catalytic Hydrogenation Approaches

A more contemporary and "greener" alternative to the use of stoichiometric reducing agents like iron is catalytic hydrogenation. This method involves the reduction of 2-nitro-1,3,5-trimethylbenzene using hydrogen gas in the presence of a metal catalyst.

One patented method describes the use of a Nickel catalyst for this transformation. google.com In this process, the nitrated mesitylene is subjected to hydrogenation at a temperature range of 90°C to 170°C and a pressure of 1.0 to 3.0 MPa. google.com This method is reported to produce 2,4,6-trimethylaniline with a purity of over 99% and a yield of 95-96%. google.com The use of catalytic hydrogenation offers advantages in terms of reduced waste generation compared to the classical iron-acid reduction method. guidechem.com

| Parameter | Value |

| Starting Material | 2-Nitro-1,3,5-trimethylbenzene |

| Catalyst | Nickel |

| Hydrogenation Temperature | 90-170°C |

| Hydrogenation Pressure | 1.0-3.0 MPa |

| Reported Yield | 95-96% |

This table outlines the conditions for the catalytic hydrogenation of 2-nitro-1,3,5-trimethylbenzene.

Direct Synthesis and Preparation of 2,4,6-Trimethylaniline Hydrochloride

Once 2,4,6-trimethylaniline has been synthesized, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction.

Hydrochlorination of 2,4,6-Trimethylaniline

The most direct method for the preparation of this compound is the reaction of the free amine with hydrochloric acid. youtube.comquora.com This can be achieved by several techniques. A common laboratory procedure involves dissolving the 2,4,6-trimethylaniline in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, and then adding a solution of hydrochloric acid (e.g., concentrated aqueous HCl or a solution of HCl in an organic solvent like ethanol or dioxane). researchgate.net The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. researchgate.net For a high-purity product, the use of anhydrous conditions, such as passing dry hydrogen chloride gas through a solution of the amine, is often preferred to prevent the incorporation of water into the crystal lattice. researchgate.net

Alternative Synthetic Pathways Yielding Hydrochloride Salts

While direct hydrochlorination is the most common route, this compound can also be formed as a product in other reactions. For instance, one documented synthesis involves the reaction of N-(β-chloropropyl)-2,4,6-trimethylaniline with an excess of 2,4,6-trimethylaniline. prepchem.com In this process, the desired hydrochloride salt precipitates from the reaction mixture upon the addition of diethyl ether. prepchem.com While this method does produce the target compound, it is part of a more complex reaction scheme rather than a direct and intentional synthesis from the parent amine.

Preparation of Advanced Derivatives Relevant to this compound

2,4,6-Trimethylaniline is a valuable building block for the synthesis of more complex molecules, particularly in the fields of coordination chemistry and dye manufacturing.

A significant application of 2,4,6-trimethylaniline is in the synthesis of N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic chemistry and catalysis. wikipedia.org A key precursor to the important IMes ligand is 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl). Its synthesis involves the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930) to form a diimine, which then undergoes cyclization with paraformaldehyde and a source of chloride.

Furthermore, 2,4,6-trimethylaniline can be readily converted into Schiff base derivatives through condensation with various aldehydes and ketones. These compounds are of interest for their potential applications in coordination chemistry and as biologically active molecules.

Electrophilic Bromination of 2,4,6-Trimethylaniline

Electrophilic bromination is a key reaction for introducing bromine atoms onto the aromatic ring of 2,4,6-trimethylaniline, leading to valuable synthetic intermediates.

The high reactivity of the aniline ring, activated by both the amino group and the three methyl groups, complicates regioselective bromination. mdpi.comresearchgate.net In many anilines, bromination with bromine water leads to the substitution of all available ortho and para positions. chemicalbook.com However, in 2,4,6-trimethylaniline, the ortho (2,6) and para (4) positions are blocked by methyl groups. This steric hindrance directs electrophilic attack to the meta positions (3 and 5).

The synthesis of 3-bromo-2,4,6-trimethylaniline (B1268983) demonstrates this regioselectivity. sigmaaldrich.comorganic-chemistry.org By controlling the reaction conditions and the brominating agent, it is possible to achieve monobromination at one of the available meta positions. Various brominating agents and conditions have been developed to improve regioselectivity in aromatic brominations, such as N-bromosuccinimide (NBS) with silica (B1680970) gel or the use of specific catalysts. mdpi.comresearchgate.net For instance, the use of N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) has been shown to be effective for mild and regioselective bromination of various aromatic compounds. nih.gov

Table 1: Physical Properties of a Bromo-Substituted Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) |

|---|---|---|---|---|---|

| 3-Bromo-2,4,6-trimethylaniline | 82842-52-2 | C₉H₁₂BrN | 214.10 | 34.5-39.3 | 172-173 / 24 |

Data sourced from Sigma-Aldrich. organic-chemistry.org

The mechanism of electrophilic bromination of 2,4,6-trimethylaniline follows the general pathway for electrophilic aromatic substitution. The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺), which can be generated from molecular bromine, often with the help of a catalyst or a polar solvent.

The amino group (-NH₂) and the three methyl groups (-CH₃) are all activating groups, meaning they donate electron density to the benzene (B151609) ring, making it highly nucleophilic. This increased electron density particularly enhances reactivity at the positions ortho and para to each group. In 2,4,6-trimethylaniline, the cumulative effect of these groups makes the ring highly activated towards electrophiles. The attack by the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. In the final step, a proton is removed from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

To enhance reaction rates, yields, and selectivity, catalytic and microwave-assisted methods are employed for bromination. Microwave-assisted organic synthesis, in particular, often results in shorter reaction times, cleaner product formation, and higher yields compared to conventional heating methods. sigmaaldrich.com

For example, a highly efficient method for the α-bromination of carbonyl compounds uses N-bromosuccinimide (NBS) catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation. sigmaaldrich.com Similar principles can be applied to the bromination of activated aromatic rings. Microwave-assisted methods for the synthesis of anilines from aryl halides have also been developed, highlighting the utility of this technology in the synthesis of aromatic amines and their derivatives. guidechem.com Catalytic systems, such as using a quaternary ammonium (B1175870) bromide, can also facilitate the halogenation of anilines with high yield and selectivity. wikipedia.org

Methylation and Iminium Salt Formation

The nitrogen atom of 2,4,6-trimethylaniline can undergo further reactions, such as methylation and the formation of iminium salts. One study reports the synthesis and structural analysis of N-isopropylidene-N,2,4,6-tetramethyl-anilinium trifluoromethanesulfonate (B1224126), which is an iminium salt. youtube.com

Iminium salts are typically formed through the reaction of a secondary amine with an aldehyde or ketone, or by the alkylation or protonation of an imine. libretexts.org For a primary amine like 2,4,6-trimethylaniline, the pathway involves initial condensation with a carbonyl compound (an aldehyde or ketone) to form an imine (a Schiff base). wikipedia.orgresearchgate.net This imine can then be protonated by an acid or alkylated by an alkylating agent to yield the corresponding iminium salt. libretexts.orgnih.gov The formation of the iminium ion involves the elimination of water from an intermediate known as a carbinolamine. researchgate.net

Schiff Base Ligand Synthesis via Condensation Reactions

2,4,6-Trimethylaniline is a valuable building block for the synthesis of bulky Schiff base ligands, which are important in coordination chemistry and catalysis. wikipedia.org These ligands are typically prepared through a condensation reaction between the primary amine (2,4,6-trimethylaniline) and a suitable aldehyde or ketone. The reaction forms a carbon-nitrogen double bond (C=N), characteristic of an imine or Schiff base. wikipedia.orgresearchgate.net

The synthesis is often straightforward, involving stirring the reactants in a solvent like ethanol at room temperature. The steric bulk provided by the three methyl groups on the aniline ring is a desirable feature in the design of ligands for specific catalytic applications.

Table 2: Examples of Schiff Base Synthesis from 2,4,6-Trimethylaniline

| Aldehyde/Ketone Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol | Stirred for 3 h at room temperature | 96% | |

| 2,4-Dimethoxybenzaldehyde | Ethanol | Stirred for 3 h at room temperature | 92% | |

| Glyoxal | Not specified | Condensation reaction | Not specified | wikipedia.org |

| Vanillin | Ethanol | Refluxed and stirred for 24 h | Not specified |

Iii. Reaction Mechanisms and Reactivity Studies Involving 2,4,6 Trimethylaniline Hydrochloride

Proton Transfer Dynamics and Salt Stability

The stability of 2,4,6-trimethylaniline (B148799) hydrochloride is fundamentally linked to the proton transfer equilibrium between the amine and hydrochloric acid. The pKa of 2,4,6-trimethylaniline is reported to be 4.38, which indicates that it is a moderately basic amine. walshmedicalmedia.com In the presence of a strong acid like HCl, the equilibrium lies far to the side of the protonated form, the 2,4,6-trimethylanilinium cation, resulting in a stable salt. walshmedicalmedia.com

The stability of the solid salt is further enhanced by its crystal lattice energy. X-ray crystallography studies of 2,4,6-trimethylanilinium chloride (C₉H₁₄N⁺·Cl⁻) reveal a well-defined three-dimensional hydrogen-bonding network. researchgate.netnih.gov All available hydrogen bond donors (the N-H protons of the anilinium cation) and acceptors (the chloride anion) are involved in this network. researchgate.net The crystal packing is characterized by columns of ion pairs propagating along the a-axis, formed through N—H···Cl hydrogen bonds that link pairs of cations and anions. researchgate.net Additionally, the aromatic rings on each side of these columns are stacked, suggesting that π-π stacking interactions, with a distance of 4.811 Å between aromatic rings, provide further stability to the crystal structure. researchgate.net

Table 1: Crystallographic Data for 2,4,6-Trimethylanilinium Chloride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄N⁺·Cl⁻ | researchgate.netnih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| Cell Dimensions | a = 4.8110 Å, b = 15.373 Å, c = 12.509 Å, β = 90.99° | nih.gov |

| π-π Stacking Distance | 4.811 Å | researchgate.net |

Oxidation-Reduction Pathways

The oxidation of 2,4,6-trimethylaniline and its hydrochloride salt can proceed through various pathways, often involving the formation of radical cations as key intermediates. The presence of three electron-donating methyl groups on the aromatic ring makes the molecule susceptible to oxidation.

A study on the kinetics of the oxidation of 2,4,6-trimethylaniline hydrochloride by ammonia (B1221849) peroxydisulfate (B1198043) in an aqueous solution indicated that the compound is not prone to oxidative polymerization. doaj.org This suggests the formation of cation-radicals of the aromatic amine, which act as active centers in the oxidation process. doaj.org

In general, the oxidation of substituted anilines is influenced by the nature of the substituents. Electron-donating groups, such as the methyl groups in 2,4,6-trimethylaniline, are known to increase the rate of oxidation. wikipedia.org The mechanism often involves an electrophilic attack by the oxidizing agent on the nitrogen atom of the amine. wikipedia.org For many substituted anilines, the oxidation process is first order with respect to both the aniline (B41778) and the oxidant. wikipedia.org

The electrochemical oxidation of anilines typically proceeds via a one-electron transfer to form a cation radical. The stability and subsequent reactions of this radical are highly dependent on the substitution pattern. The steric hindrance provided by the two ortho-methyl groups in 2,4,6-trimethylaniline can influence the follow-up reactions of the initially formed radical cation, potentially leading to different products compared to less hindered anilines.

Nucleophilic Substitution Reactions of Derived Species

While this compound itself is not typically a substrate for nucleophilic substitution, its derivatives, particularly those where the aniline nitrogen acts as a nucleophile in a previous reaction, can undergo such reactions. For instance, species derived from the reaction of 2,4,6-trimethylaniline with halogenated heterocycles are subject to further nucleophilic attack.

The reactivity of these derived species is influenced by the electronic properties of the 2,4,6-trimethylphenyl group and the nature of the electrophilic center. The bulky trimethylphenyl group can exert significant steric hindrance, which may affect the rate and regioselectivity of substitution reactions.

Rearrangement Reactions in Derivatization (e.g., Hofmann-Martius, Orton)

Derivatives of 2,4,6-trimethylaniline can undergo classic rearrangement reactions, which are important in the synthesis of substituted anilines.

The Hofmann-Martius rearrangement involves the thermal, acid-catalyzed migration of an alkyl group from the nitrogen of an N-alkylanilinium salt to the aromatic ring, typically yielding a mixture of ortho and para isomers. wikipedia.org For an N-alkylated derivative of 2,4,6-trimethylanilinium hydrochloride, this rearrangement would involve the migration of the alkyl group to the aromatic ring. However, since the ortho and para positions are already substituted with methyl groups, this rearrangement is not applicable in the same way as for aniline itself.

The Orton rearrangement is the acid-catalyzed migration of a halogen atom from the nitrogen of an N-haloamide to the aromatic ring. walshmedicalmedia.comspcmc.ac.inresearchgate.net An N-chloro derivative of an acetanilide (B955) of 2,4,6-trimethylaniline, for instance, would be susceptible to this rearrangement. The mechanism is believed to be intermolecular, proceeding through the formation of molecular chlorine which then acts as an electrophile in an electrophilic aromatic substitution reaction. niscpr.res.in Given the substitution pattern of 2,4,6-trimethylaniline, any halogenation would have to occur at the remaining unsubstituted ring positions, if sterically allowed, or lead to other products. A study on N-chloro-2,6-dimethylacetanilide, a close analog, provides insight into this type of reaction. rsc.org

Condensation Reactions with Carbonyl Compounds

2,4,6-Trimethylaniline readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comwikipedia.orgchemicalbook.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

The steric hindrance from the two ortho-methyl groups in 2,4,6-trimethylaniline can influence the rate of this reaction. For example, it undergoes a condensation reaction with glyoxal (B1671930) to produce glyoxal-bis(mesitylimine). wikipedia.orgchemicalbook.com It is also used in the preparation of 1,3-diketimine ligands through condensation with 1,3-diketones. chemicalbook.com

Table 2: Examples of Condensation Reactions of 2,4,6-Trimethylaniline

| Carbonyl Compound | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Glyoxal | Not specified | Glyoxal-bis(mesitylimine) | Not specified | wikipedia.orgchemicalbook.com |

| Aromatic Aldehydes | Solventless, Amberlyst® 15 catalyst, room temp. | Aldimines | 72-99% | peerj.com |

| 1,3-Diketones | Not specified | 1,3-Diketimine ligands | Not specified | chemicalbook.com |

Interactions with Molecular Oxygen and Excited State Formation

The interaction of 2,4,6-trimethylaniline with molecular oxygen is particularly relevant in the context of its metabolism. In biological systems, cytochrome P450 enzymes can catalyze the oxidation of anilines. For 2,4,6-trimethylaniline, this can lead to the formation of N-hydroxylated metabolites. ca.gov These metabolites are often intermediates in the formation of more complex oxidation products and can be involved in the generation of reactive oxygen species (ROS). ca.gov The formation of methemoglobinemia in rats exposed to 2,4,6-trimethylaniline is an indicator of the in vivo formation of such N-hydroxylated metabolites. ca.gov

Iv. Advanced Applications and Research Utility in Organic Chemistry

Catalysis and Ligand Design

2,4,6-Trimethylaniline (B148799) hydrochloride is a fundamental starting material for a variety of bulky ligands that are crucial in modern catalysis. wikipedia.org The steric bulk of the mesityl group is instrumental in stabilizing reactive metal centers and influencing the selectivity of catalytic reactions.

N-Heterocyclic Carbenes (NHCs) have revolutionized organometallic chemistry and catalysis, and 2,4,6-trimethylaniline is a key player in their synthesis. It serves as the foundational building block for some of the most common and effective NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene). wikipedia.orgnih.gov

The synthesis typically begins with the condensation of 2,4,6-trimethylaniline with a suitable C2-backbone precursor. For instance, the reaction with glyoxal (B1671930) yields glyoxal-bis(mesitylimine), a diimine that is a direct precursor to the imidazolium (B1220033) or imidazolinium salts that generate the NHC ligands. wikipedia.orgorgsyn.org A detailed procedure involves reacting 2,4,6-trimethylaniline with glyoxal to form N,N'-dimesitylethylenediimine, which is then reduced and cyclized to form the imidazolinium salt, the immediate precursor to the free carbene. orgsyn.org

The hydrochloride (or other salt forms like tetrafluoroborate) of these imidazolinium species are stable, isolable compounds that can be deprotonated to generate the highly reactive NHC in situ or used directly in certain catalytic systems. nih.gov

Table 1: NHC Ligand Precursors Derived from 2,4,6-Trimethylaniline

| Precursor Compound | C2-Backbone Source | Resulting NHC Ligand |

| 2,4,6-Trimethylaniline | Glyoxal | IMes |

| 2,4,6-Trimethylaniline | 1,2-Dibromoethane | SIMes |

The development of Grubbs' catalysts for olefin metathesis marked a significant milestone in synthetic organic chemistry. The transition from first-generation to second-generation Grubbs' catalysts was characterized by the replacement of a phosphine (B1218219) ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand. wikipedia.org This substitution dramatically increased catalytic activity and stability.

The highly effective NHC ligands, IMes and SIMes, derived from 2,4,6-trimethylaniline, are integral to the structure of second-generation Grubbs' and Hoveyda-Grubbs catalysts. wikipedia.orgbeilstein-journals.org The bulky mesityl groups on the NHC ligand play a crucial role in stabilizing the ruthenium metal center and promoting the catalytic cycle of olefin metathesis. beilstein-journals.org The synthesis of these catalysts involves the reaction of a first-generation ruthenium precursor with the free NHC, which itself is generated from its salt precursor derived from 2,4,6-trimethylaniline. nih.gov

Table 2: Comparison of Grubbs' Catalyst Generations

| Catalyst Generation | Key Ligand Features | Role of 2,4,6-Trimethylaniline |

| First-Generation | Contains two phosphine ligands (e.g., Tricyclohexylphosphine, PCy₃). | No direct role. |

| Second-Generation | One phosphine ligand is replaced by an N-Heterocyclic Carbene (NHC) ligand. | Essential precursor for the NHC ligand (e.g., IMes, SIMes). wikipedia.org |

Beyond NHCs, 2,4,6-trimethylaniline is used to synthesize another important class of chelating ligands: β-diketimines (also known as nacnac ligands). These monoanionic, bidentate ligands are nitrogen analogs of acetylacetonate (B107027) and are widely used in coordination chemistry. thieme-connect.de

The synthesis is typically achieved through the acid-catalyzed condensation of 2,4,6-trimethylaniline with a 1,3-diketone (β-diketone). chemicalbook.comchemdad.com This reaction forms a Schiff base at both carbonyl positions, creating the characteristic N-C-C-C-N backbone of the ligand. The steric bulk provided by the N-aryl (mesityl) groups is a critical feature, influencing the coordination geometry and reactivity of the resulting metal complexes. mdpi.com For particularly bulky systems, dehydrating agents like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) can be employed to facilitate the condensation. rsc.org These ligands support a wide range of metal centers, enabling applications in polymerization and small molecule activation.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net 2,4,6-Trimethylaniline has proven to be a valuable component in such reactions.

Research has demonstrated its use in rhodium-catalyzed three-component reactions. For example, 2,4,6-trimethylaniline can be combined with an aliphatic aldehyde and triisopropylsilylacetylene in a one-pot synthesis to generate novel secondary propargylamines. researchgate.netsigmaaldrich.com In these catalytic cycles, the aniline (B41778) initially forms an imine with the aldehyde, which then undergoes nucleophilic attack by the acetylide, all mediated by a rhodium catalyst. The steric properties of the mesityl group can influence the reaction's efficiency and the stability of intermediates. researchgate.net

Role in Organic Dye Chemistry and Pigment Research

2,4,6-Trimethylaniline is a recognized intermediate in the synthesis of certain classes of dyes. wikipedia.orgguidechem.com Its aromatic nature and the presence of the amino group make it a suitable building block for chromophoric systems.

2,4,6-Trimethylaniline is a key intermediate in the production of anthraquinone-based dyes, such as Acid Blue 129. chemicalbook.comchemdad.com The synthesis typically involves the condensation of a substituted anthraquinone (B42736), like bromamine (B89241) acid, with an aromatic amine. In the case of Acid Blue 129, the aromatic amine used is a sulfonated derivative of 2,4,6-trimethylaniline. The core structure of the dye is formed by the nucleophilic substitution of a halogen on the anthraquinone ring by the amino group of the aniline derivative. google.com This reaction creates the characteristic aminoanthraquinone chromophore, with the trimethylphenyl group influencing the final shade and properties of the dye. guidechem.com The resulting dye is used in the textile industry and for histochemistry studies. chemdad.comnih.gov One of the identified transformation products of Acid Blue 129 under certain environmental conditions is 2,4,6-trimethylaniline itself.

Exploration in Pigment Development

The hydrochloride salt of 2,4,6-trimethylaniline serves as a valuable precursor in the synthesis of various dyes and organic pigments. vulcanchem.comchemicalbook.comchemdad.com Its utility stems from the reactivity of the aromatic amine group on the 2,4,6-trimethylaniline (mesidine) moiety. This compound is a key intermediate for certain acid and mordant dyes used widely in the textile and printing industries. chemdad.comnih.govgoogle.com

The primary route for converting 2,4,6-trimethylaniline into a colored compound is through the formation of azo dyes. This process involves a two-step reaction:

Diazotization : The amine group of 2,4,6-trimethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary aromatic amine into a diazonium salt. The bulky methyl groups at the ortho positions influence the stability and reactivity of the resulting diazonium ion.

Azo Coupling : The synthesized diazonium salt, which is an electrophile, is then reacted with a coupling component. nih.govunb.ca This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. nih.gov The coupling reaction forms a stable molecule containing the characteristic azo group (-N=N-), which acts as a chromophore, imparting color to the compound. nih.gov

The specific shade of the resulting azo dye—spanning yellows, reds, oranges, and blues—is determined by the chemical structure of both the diazonium salt and the coupling partner. unb.ca A notable example is the use of 2,4,6-trimethylaniline in the production of Acid Blue 129, a dye utilized in histochemistry studies. chemicalbook.comchemdad.comguidechem.com

Table 1: Pigments and Dyes Derived from 2,4,6-Trimethylaniline

| Dye/Pigment Class | Intermediate | Coupling Partner Type | Resulting Product Example |

| Azo Dyes | 2,4,6-Trimethylphenyl diazonium chloride | Naphthols, Anilines, Phenols | Substituted Azo Dyes |

| Triarylmethane Dyes | 2,4,6-Trimethylaniline | Aromatic Aldehydes/Ketones | Acid Blue 129 |

Precursor for Ionic Liquid Formation

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to the ability to tune their properties by modifying the cation or anion structure. psu.edunih.gov They are valued in green chemistry as potential replacements for volatile organic solvents. psu.edu Key characteristics of ILs include low vapor pressure, high thermal stability, and the ability to dissolve a wide range of materials. youtube.com

2,4,6-Trimethylaniline hydrochloride is the salt of a bulky, non-symmetrical organic cation (2,4,6-trimethylanilinium) and a simple inorganic anion (chloride). The structure of the cation is crucial; its large size and asymmetry hinder the formation of a stable crystal lattice, which is a fundamental principle behind the low melting points of many ionic liquids. psu.edu

Table 2: Potential Anilinium-Based Ionic Liquids

| Cation | Potential Anion Partner | Potential Ionic Liquid | Key Properties Influenced by Anion |

| 2,4,6-Trimethylanilinium | Tetrafluoroborate ([BF₄]⁻) | 2,4,6-Trimethylanilinium Tetrafluoroborate | Thermal stability, Hydrophobicity |

| 2,4,6-Trimethylanilinium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | 2,4,6-Trimethylanilinium Bis(trifluoromethylsulfonyl)imide | Low viscosity, High conductivity, Hydrophobicity |

| 2,4,6-Trimethylanilinium | Formate ([HCOO]⁻) | 2,4,6-Trimethylanilinium Formate | Biodegradability, Polarity |

| 2,4,6-Trimethylanilinium | Acetate (B1210297) ([CH₃COO]⁻) | 2,4,6-Trimethylanilinium Acetate | Basicity, Hydrogen bond accepting ability |

Versatility as a Building Block for Bulky Ligands and Specialty Chemicals

The steric bulk provided by the three methyl groups on the aniline ring makes 2,4,6-trimethylaniline a critical building block for a variety of bulky ligands used in coordination chemistry and catalysis. chemicalbook.comchemdad.comwikipedia.org These ligands are designed to stabilize metal centers, control their reactivity, and influence the stereochemical outcome of catalytic reactions. The hydrochloride salt provides a water-soluble and stable form of the amine for synthetic manipulations. vulcanchem.com

A prominent application is in the synthesis of N-heterocyclic carbene (NHC) ligands. The condensation of 2,4,6-trimethylaniline with glyoxal produces glyoxal-bis(mesitylimine). chemicalbook.comwikipedia.org This diimine is a key precursor to some of the most widely used NHC ligands, such as IMes (1,3-dimesitylimidazol-2-ylidene), which are integral components of second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org

Furthermore, 2,4,6-trimethylaniline is used to prepare bulky β-diketiminate (nacnac) ligands. These are synthesized through the condensation reaction between the aniline derivative and a 1,3-diketone. chemicalbook.comchemdad.com The resulting ligands are highly versatile, supporting a wide range of metal ions in various oxidation states and finding use in polymerization and small molecule activation. The steric hindrance from the mesityl groups on the nitrogen atoms creates a well-defined coordination pocket around the metal center.

Table 3: Key Ligands and Chemicals Derived from 2,4,6-Trimethylaniline

| Ligand/Chemical Class | Synthesis Route | Specific Example | Application Area |

| N-Heterocyclic Carbene (NHC) Precursors | Condensation with glyoxal | Glyoxal-bis(mesitylimine) | Precursor to IMes ligand for Grubbs' catalyst |

| β-Diketiminate (nacnac) Ligands | Condensation with 1,3-diketones | H-nacnac(Mes) | Catalysis, Polymerization |

| Diimine Ligands | Condensation with α-dicarbonyls | Mes-DAB (1,2-bis(mesitylimino)acenaphthene) | Redox-active ligands in coordination chemistry |

| Specialty Amines | Reaction with alkylating agents | N-substituted 2,4,6-trimethylanilines | Intermediates in organic synthesis |

V. Structural Characterization and Crystal Engineering Research

X-ray Crystallography of 2,4,6-Trimethylanilinium Chloride

X-ray crystallography of 2,4,6-trimethylanilinium chloride, the hydrochloric acid salt of 2,4,6-trimethylaniline (B148799), has provided a detailed picture of its crystal structure. The asymmetric unit of the crystal contains a 2,4,6-trimethylbenzenaminium cation and a chloride anion. researchgate.net

A defining feature of the crystal structure of 2,4,6-trimethylanilinium chloride is the extensive network of hydrogen bonds. researchgate.net The ammonium (B1175870) group of the cation acts as a hydrogen bond donor, forming N-H···Cl hydrogen bonds with the surrounding chloride anions. researchgate.net These interactions are fundamental to the stability of the crystal packing, linking pairs of cations and anions and extending into a three-dimensional network. researchgate.net In the crystal of 2,4,6-trimethylanilinium chloroacetate (B1199739), a related salt, a similar hydrogen-bonding network of N—H···O interactions is observed between the ammonium groups and the chloroacetate ions, which contributes to the stability of the crystal packing. nih.govresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent 2,4,6-trimethylanilinium cations contribute to the stability of the crystal structure. researchgate.net These interactions are characterized by the face-to-face stacking of the aromatic rings on each side of the columns formed by the hydrogen-bonded ion pairs. researchgate.net The distance between the aromatic rings has been measured at 4.811 Å. researchgate.net It is important to note that π-π interactions, along with cation-π and hydrophobic interactions, are significant non-covalent forces in the self-assembly of various materials. nih.gov

Structural Analysis of N,2,4,6-Tetramethylanilinium Salts

The methylation of the nitrogen atom in 2,4,6-trimethylaniline leads to the formation of N,2,4,6-tetramethylanilinium salts. The crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) reveals that both hydrogen bonding and π-π interactions are the main intermolecular forces. researchgate.netnih.gov The primary interaction is a strong N—H···O hydrogen bond between the ammonium hydrogen atoms and the oxygen atoms of the trifluoromethanesulfonate anions, which generates a one-dimensional chain. researchgate.netnih.goviucr.org

Furthermore, the organic cations form dimers where the 2,4,6-trimethylphenyl rings are arranged in a parallel-displaced geometry. nih.goviucr.org The key parameters for these π-π interactions are detailed in the table below.

| Salt | Centroid-Centroid Distance (Å) | Interplanar Spacing (Å) | Ring Slippage (Å) |

| N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate | 3.9129 (8) | 3.5156 (5) | 1.718 |

| N-Isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | 4.8937 (8) | 3.3646 (5) | 3.553 |

Table 1: π-π Stacking Parameters in N,2,4,6-Tetramethylanilinium Salts. researchgate.netiucr.org

In contrast, for the N-isopropylidene-N,2,4,6-tetramethylanilinium salt, the benzene (B151609) rings in the cation dimers are highly slipped, and the dominant intermolecular interactions are weaker C—H···O hydrogen bonds. researchgate.netiucr.org

Crystallographic Studies of Metallated 2,4,6-Trimethylaniline Imines

Schiff bases derived from 2,4,6-trimethylaniline can act as ligands in the synthesis of palladacycles, a class of organometallic compounds. researchgate.netresearchgate.net X-ray crystal structure analysis of dinuclear cyclometallated palladium complexes with imine ligands derived from 2,4,6-trimethylaniline and various aldehydes has been performed. researchgate.net These studies confirmed that the complexes exist in an anti arrangement with acetate (B1210297) bridging ligands between the two palladium centers. researchgate.net The imine ligand acts as a bidentate [C,N] ligand, and the angles around the palladium atoms are close to 90°, with a slightly reduced C-Pd-N angle due to chelation. researchgate.net

Vi. Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to separating 2,4,6-trimethylaniline (B148799) hydrochloride from complex mixtures, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2,4,6-trimethylaniline. A reverse-phase (RP) HPLC method with straightforward conditions can be employed for its separation. The mobile phase typically consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), phosphoric acid is replaced with formic acid. sielc.com This method is scalable and can be utilized for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

| Parameter | Typical Conditions |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) |

| Detection | Mass Spectrometry (MS) or other suitable detectors |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds and is well-suited for the analysis of 2,4,6-trimethylaniline in various matrices. While GC-MS methods often involve a time-consuming derivatization step for many aromatic amines, it remains a valuable technique for their determination in substances like hair dyes, cigarette smoke, and environmental samples. nih.gov Advanced techniques such as comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS) are being explored for the analysis of aromatic amines in human urine, highlighting the relevance of this method in biological and environmental studies. sigmaaldrich.com A specific GC-MS detection method for methylaniline compounds involves sample extraction using an acid, followed by pH neutralization and re-extraction with methylene chloride before injection into the GC-MS system. google.com

| Parameter | Typical Conditions for Methylaniline Compound Detection |

| Injector Temperature | 200 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 0.9 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 200 °C |

| Scan Ion Scope | m/z 40–200 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive method for the analysis of primary aromatic amines, including 2,4,6-trimethylaniline. nih.gov This technique has been successfully applied to determine these compounds in a variety of materials such as textiles, cigarette smoke, and food contact materials. nih.gov A developed LC-MS/MS method for analyzing 39 primary aromatic amines in human urine utilizes an Ultra biphenyl column for chromatographic separation and operates the mass spectrometer in electrospray ionization positive ion multi-reaction monitoring (MRM) mode. nih.gov This method demonstrates excellent linearity and has limits of detection in the range of 0.025-0.20 ng/mL. nih.gov

| Parameter | Typical Conditions for Aromatic Amine Analysis in Urine |

| Chromatographic Column | Ultra biphenyl (100 mm x 2.1 mm, 5 μm) |

| Mass Spectrometry Mode | Electrospray ionization positive ion multi-reaction monitoring (MRM) |

| Linear Dynamic Range | 0.1-50 ng/mL |

| Correlation Coefficients (r) | >0.999 |

| Limits of Detection (LOD) | 0.025-0.20 ng/mL |

| Limits of Quantification (LOQ) | 0.1-1.0 ng/mL |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of 2,4,6-trimethylaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2,4,6-trimethylaniline. Both ¹H NMR and ¹³C NMR spectra are available for this compound. spectrabase.comchemicalbook.comnih.gov The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals details about the carbon framework of the molecule. nih.gov

| NMR Data for 2,4,6-Trimethylaniline | |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| ¹⁵N NMR | Available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in 2,4,6-trimethylaniline. Various IR spectral data are available, including ATR-IR, transmission IR, and vapor phase IR. spectrabase.comnih.gov The IR spectrum provides characteristic absorption bands that correspond to the vibrational frequencies of the chemical bonds within the molecule, allowing for its functional group characterization.

| Available IR Spectra for 2,4,6-Trimethylaniline | |

| ATR-IR | 1 |

| Transmission IR | 3 |

| Vapor Phase IR | 2 |

UV-Visible Spectrophotometry in Analytical Assays

UV-Visible spectrophotometry is a versatile analytical technique employed for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic amines, including 2,4,6-trimethylaniline, possess chromophoric properties due to the benzene (B151609) ring, making them suitable for analysis by this method. The quantification is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.

While specific absorption maxima (λmax) for this compound can be found in spectral databases, such as the Sadtler Research Laboratories Spectral Collection, the utility of direct UV-Vis spectrophotometry can be limited in complex mixtures. nih.gov One significant challenge is the potential for overlapping spectra from reactants, intermediates, and byproducts, which can complicate accurate quantification of the target analyte.

In research settings, UV-Vis spectrophotometry has been utilized as a process analytical technology (PAT) tool. For instance, it can monitor chemical transformations, such as hydrolysis steps during multi-step syntheses, particularly when the reaction involves a distinct color change or formation of a UV-active product. However, in cases with multiple overlapping species and no distinct spectral features, direct quantification may not be feasible, necessitating the use of advanced data analysis models, such as neural networks, to deconvolve the spectral data.

Some studies have noted that 2,4,6-trimethylaniline is not expected to undergo direct photolysis in the environment due to a lack of significant absorption in the UV spectrum above 290 nm. nih.gov This highlights that the compound's UV absorption profile is sensitive to its chemical environment, including the solvent and pH, which can influence the position and intensity of its absorption bands. The hydrochloride salt form, in particular, will have spectral characteristics that differ from the free amine base due to the protonation of the amino group.

Table 1: UV Spectrophotometry Data for 2,4,6-Trimethylaniline

| Parameter | Value/Reference | Notes |

|---|---|---|

| UV Spectrum Reference | UV: 1549 (Sadtler Research Laboratories Spectral Collection) nih.gov | Confirms the compound has a characteristic UV absorption spectrum. |

| Environmental Photolysis | Not expected from absorption >290 nm nih.gov | Suggests absorption maxima are likely in the lower UV range (<290 nm). |

Advanced Methods for Reaction Monitoring and Product Validation

The synthesis and purification of this compound require robust analytical methods to monitor reaction progress and validate the final product's identity and purity. Advanced instrumental techniques are indispensable for achieving the high levels of accuracy and sensitivity required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. Reversed-phase HPLC methods are commonly developed to separate the compound from impurities. The use of a Photodiode Array (PDA) detector is particularly advantageous as it provides UV-Vis spectra for each eluting peak. This capability, often referred to as HPLC-PDA, not only quantifies the compound but also aids in peak identification and purity assessment by comparing the spectrum of the main peak to that of a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of 2,4,6-trimethylaniline. GC provides high-resolution separation of volatile components, while MS offers definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. This method is highly sensitive and specific, making it suitable for detecting trace impurities in the final product or for quantifying the compound in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the identity of the synthesized compound. Furthermore, NMR can be used in real-time as a process analytical technology to monitor the progress of a chemical reaction. By tracking the disappearance of reactant signals and the appearance of product signals, reaction kinetics and endpoints can be determined with high precision.

In multi-step syntheses that lead to compounds like this compound, a combination of these advanced methods is often employed. For example, NMR and Infrared (IR) spectroscopy might be used for real-time, in-line monitoring of specific reaction steps (e.g., nitration or hydrogenation), while a final, quantitative purity assessment is performed using a validated HPLC or GC-MS method. This multi-faceted approach ensures a well-understood and controlled manufacturing process, leading to a final product of high quality and purity.

Table 2: Advanced Analytical Methods for this compound

| Analytical Technique | Application | Key Advantages |

|---|---|---|

| HPLC with PDA Detection | Purity assessment, quantification of impurities, final product assay. | Provides both quantitative data and UV spectral information for peak identification and purity analysis. |

| GC-MS | Identification and quantification of volatile impurities, trace analysis. | High sensitivity and specificity; provides structural information through mass fragmentation patterns. |

| NMR Spectroscopy | Unambiguous structural confirmation, real-time reaction monitoring. | Provides detailed molecular structure information and is non-destructive. |

| IR Spectroscopy | In-line reaction monitoring for specific functional groups. | Can distinguish between key functional groups (e.g., amino vs. nitro) in real-time. |

Vii. Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the context of 2,4,6-trimethylaniline (B148799) hydrochloride, DFT calculations would typically involve optimizing the molecular geometry and then computing various electronic descriptors. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability. wikipedia.orgschrodinger.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for an Aniline (B41778) Derivative This table presents representative data that would be obtained from a DFT analysis. Values are illustrative and not experimental data for 2,4,6-trimethylaniline hydrochloride.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| B3LYP | 6-311+G(d,p) | -6.85 | -1.20 | 5.65 |

| M06-2X | cc-pVTZ | -7.10 | -1.15 | 5.95 |

Intramolecular charge transfer is a key feature in aniline derivatives, often occurring from the electron-donating amino group to the aromatic ring. core.ac.uk In this compound, the presence of the electron-donating methyl groups further influences this electronic behavior. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these charge transfer interactions. Such an analysis would likely show significant delocalization of the nitrogen lone pair electrons into the π-system of the benzene (B151609) ring, a characteristic feature of substituted anilines. core.ac.uk

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and dynamics. nih.gov For 2,4,6-trimethylaniline, a key area of study would be the conformational landscape, particularly the rotational barriers of the methyl groups and the inversion barrier of the amino group. colostate.eduaip.org

Studies on related substituted anilines have used both semiempirical and ab initio calculations to map potential energy surfaces. colostate.eduaip.org These studies reveal that interactions between the amino group and ortho-substituents are often steric in nature. colostate.edu In 2,4,6-trimethylaniline, the two ortho-methyl groups would sterically hinder the rotation of the -NH2 group and influence its pyramidalization. An MD simulation would track the bond lengths, angles, and dihedral angles over time, revealing the most stable conformations and the energy barriers between them. organicchemistrytutor.comimperial.ac.uk The simulation would likely show that the most stable conformation minimizes steric repulsion between the amine protons and the adjacent methyl groups.

Kinetic and Thermodynamic Modeling of Reactions and Decompositions

Computational modeling can be employed to investigate the kinetics and thermodynamics of reactions involving this compound. This includes modeling decomposition pathways or its participation in chemical reactions like oxidation or nitrosation. acs.orgorientjchem.org Such models calculate key thermodynamic parameters like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation. researchgate.net

For example, a kinetic model for the oxidation of aniline derivatives has been developed to understand the reaction mechanism. orientjchem.org This type of study typically identifies the rate-determining step and the structure of the transition state. A positive Gibbs free energy of activation (ΔG) indicates a non-spontaneous process, while the enthalpy of activation (ΔH) reveals whether the process is endothermic or exothermic. researchgate.net

Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Reaction of an Aniline Derivative This table shows representative parameters that would be calculated for a hypothetical reaction. Values are illustrative.

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 9.34 | kJ/mol |

| Enthalpy of Activation (ΔH) | 6.83 | kJ/mol |

| Entropy of Activation (ΔS) | -0.245 | kJ/(mol·K) |

| Gibbs Free Energy of Activation (ΔG*) | 79.78 | kJ/mol |

Prediction of Reactivity and Selectivity via Fukui Indices

Fukui indices are a conceptual DFT tool used to predict the most reactive sites within a molecule. substack.com The analysis involves calculating how the electron density at each atomic site changes with the addition or removal of an electron. substack.comrowansci.com This generates three main indices:

f(+) : Predicts the site for nucleophilic attack (where an electron is best accepted). rowansci.com

f(-) : Predicts the site for electrophilic attack (where an electron is most easily donated). rowansci.com

f(0) : Predicts the site for radical attack. rowansci.com

For 2,4,6-trimethylaniline, Fukui analysis would help predict its regioselectivity in various reactions. nih.gov One would expect the f(-) index to be highest on the nitrogen atom and potentially the para carbon (C4), indicating these are the primary sites for electrophilic attack. The f(+) index would identify atoms most susceptible to nucleophilic attack. This tool transforms DFT from a descriptive theory into a predictive one for chemical reactivity. komorowski.edu.pl

Table 3: Illustrative Fukui Indices for Atoms in the 2,4,6-Trimethylaniline Ring This table presents a hypothetical outcome of a Fukui analysis to illustrate how reactivity sites are predicted. Values are illustrative.

| Atomic Site | f(+) (Nucleophilic Attack) | f(-) (Electrophilic Attack) | f(0) (Radical Attack) |

| N1 (Nitrogen) | 0.05 | 0.25 | 0.15 |

| C1 (ipso-Carbon) | 0.10 | 0.02 | 0.06 |

| C2/C6 (ortho-Carbons) | 0.08 | 0.09 | 0.085 |

| C3/C5 (meta-Carbons) | 0.15 | 0.04 | 0.095 |

| C4 (para-Carbon) | 0.09 | 0.18 | 0.135 |

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For this compound, these theoretical investigations focus on the 2,4,6-trimethylanilinium cation. The protonation of the amino group and the presence of three methyl substituents on the aromatic ring significantly influence its electronic properties and, consequently, its chemical behavior.

Theoretical studies on substituted anilinium ions provide a framework for understanding these influences. The primary descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges, often analyzed using Mulliken population analysis. These descriptors are instrumental in correlating the molecular structure with its reactivity.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required for electronic excitation. In the case of the 2,4,6-trimethylanilinium cation, the protonation of the nitrogen atom leads to a significant stabilization (lowering of energy) of the molecular orbitals compared to the neutral 2,4,6-trimethylaniline. This is due to the increased positive charge on the molecule.

Table 1: Conceptual Comparison of Frontier Molecular Orbital Energies (eV)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.2 | 1.1 | 6.3 |

| Anilinium ion | -8.5 | -0.5 | 8.0 |

| 2,4,6-Trimethylaniline | -4.9 | 1.3 | 6.2 |

| 2,4,6-Trimethylanilinium ion | -8.1 | -0.2 | 7.9 |

Note: The values in this table are illustrative and based on general trends observed in substituted anilines and anilinium ions. They are meant to demonstrate the relative effects of protonation and methylation and are not from a direct computational study of this compound.

The data illustrates that protonation significantly lowers both HOMO and LUMO energies and increases the HOMO-LUMO gap, suggesting decreased reactivity compared to the neutral amine. The methyl groups slightly increase the HOMO and LUMO energies, leading to a marginally smaller energy gap compared to the unsubstituted anilinium ion, suggesting a modest increase in reactivity relative to the unsubstituted cation, though it remains significantly less reactive than the neutral amine.

Mulliken charge distribution analysis provides further insights into the reactivity by identifying the partial charges on each atom. In the 2,4,6-trimethylanilinium cation, the positive charge is expected to be delocalized across the molecule, with the nitrogen atom and the hydrogen atoms of the ammonium (B1175870) group bearing a significant portion of the positive charge. The carbon atoms of the aromatic ring will also exhibit changes in their charge distribution due to the inductive and hyperconjugative effects of the methyl groups and the strong electron-withdrawing effect of the -NH3+ group.

Table 2: Illustrative Mulliken Atomic Charges for the 2,4,6-Trimethylanilinium Cation

| Atom | Illustrative Mulliken Charge (a.u.) |

| N | -0.4 |

| H (on N) | +0.4 |

| C1 (ipso-C) | +0.2 |

| C2, C6 (ortho-C) | -0.1 |

| C3, C5 (meta-C) | +0.1 |

| C4 (para-C) | -0.1 |

| C (methyl) | -0.2 |

| H (methyl) | +0.1 |

Note: This table presents hypothetical Mulliken charges for the 2,4,6-trimethylanilinium cation to illustrate the expected charge distribution. The values are not derived from a specific computational study.

Viii. Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

2,4,6-Trimethylaniline (B148799) is a crucial building block for synthesizing bulky ligands used in catalysis. guidechem.comwikipedia.org Its derivatives are instrumental in the preparation of N-heterocyclic carbenes (NHCs), which are ligands for highly successful catalysts like the Grubbs' catalyst used in olefin metathesis. wikipedia.orgscbt.com

Future research is focused on leveraging the steric hindrance provided by the 2,4,6-trimethylphenyl group to develop new catalytic systems with enhanced selectivity and stability. The condensation reaction of 2,4,6-trimethylaniline with glyoxal (B1671930) produces glyoxal-bis(mesitylimine), a precursor to popular NHC ligands like IMes. guidechem.comwikipedia.org Research is also active in creating novel rhodium-catalyzed multicomponent reactions for synthesizing propargylamines, where 2,4,6-trimethylaniline is a key component. sigmaaldrich.com The development of such catalytic systems is significant for the synthesis of pharmaceutical intermediates. sigmaaldrich.com

| Catalyst/Ligand System | Precursor Compound | Catalytic Application | Research Focus |

| N-Heterocyclic Carbene (NHC) Ligands (e.g., IMes) | 2,4,6-Trimethylaniline | Olefin Metathesis (e.g., Grubbs' Catalyst) | Enhancing catalyst stability and selectivity |

| Glyoxal-bis(mesitylimine) | 2,4,6-Trimethylaniline, Glyoxal | Precursor to NHC Ligands | Synthesis of advanced NHC ligands |

| Rhodium-based catalysts | 2,4,6-Trimethylaniline | Multicomponent reactions for propargylamine (B41283) synthesis | Development of efficient routes to pharmaceutical intermediates |

| 1,3-Diketimine ligands | 2,4,6-Trimethylaniline, 1,3-Diketones | Various organometallic transformations | Creating bulky ligands for specialized catalytic processes |

Advanced Materials Science Applications

The application of 2,4,6-trimethylaniline hydrochloride extends into materials science, where it serves as a monomer or a structural component in the synthesis of specialized polymers and organic materials. bldpharm.com Its derivatives are being explored for the creation of materials with unique optical and electronic properties.

For instance, Schiff base ligands synthesized from 2,4,6-trimethylaniline and various aldehydes are used to create dinuclear cyclometallated palladium compounds. researchgate.net These organometallic complexes have potential applications in fields like organic light-emitting diodes (OLEDs) and as sensors. Research in this area also investigates the synthesis and crystal engineering of new salts derived from 2,4,6-trimethylaniline, which contributes to a deeper understanding of its role in creating structured solid-state materials. sigmaaldrich.com

| Material Type | Role of 2,4,6-Trimethylaniline Derivative | Potential Application | Research Finding |

| Organometallic Complexes | Schiff Base Ligand | OLEDs, Chemical Sensors | Formation of dinuclear cyclometallated palladium compounds with bridging acetate (B1210297) moieties. researchgate.net |

| Crystalline Salts | Cationic Component | Crystal Engineering, Non-linear Optics | Synthesis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) with specific intermolecular interactions. nih.gov |

| Dyes and Pigments | Precursor | Histochemistry, Industrial Colorants | Used in the production of Acid Blue 129 and Solvent Blue 104. ca.govguidechem.com |

Green Chemistry Approaches to Synthesis

Traditional synthesis of 2,4,6-trimethylaniline involves the nitration of mesitylene (B46885) followed by reduction, often using methods that generate significant waste. guidechem.comchemicalbook.com For example, the iron powder reduction method produces large amounts of acidic wastewater. guidechem.comvulcanchem.com

Current research is heavily focused on developing more environmentally benign and efficient synthesis routes. One promising alternative is the use of catalytic hydrogenation with nickel catalysts, which offers higher purity, better yield, and a more stable product quality compared to traditional methods. vulcanchem.comgoogle.com Other green approaches being explored for aniline (B41778) derivatives include the use of biocatalysis with immobilized nitroreductase, which avoids high temperatures and expensive, toxic metal catalysts. acs.org The development of catalyst- and additive-free synthesis methods, such as those proceeding through imine condensation–isoaromatization pathways, also represents a significant step forward in sustainable chemistry. researchgate.net

| Synthesis Method | Key Features | Advantages over Traditional Methods |

| Catalytic Hydrogenation | Use of Nickel catalyst instead of iron powder for reduction. vulcanchem.comgoogle.com | Higher purity (≥99%), improved yield (>95%), lower production cost. vulcanchem.com |

| Biocatalysis | Employs immobilized nitroreductase enzymes. acs.org | Avoids high-pressure hydrogen, precious-metal catalysts, and high temperatures; uses aqueous media. acs.org |

| Pd/C–Ethylene System | Synthesis from cyclohexanones using a palladium on carbon catalyst. acs.org | Utilizes a hydrogen transfer system, avoiding direct use of hydrogen gas. acs.org |

| pH-Sensitive Cyclization | From isatoic anhydride-8-amide. nih.gov | Inexpensive, simple, fast, and efficient at room temperature. nih.gov |

Computational Design of New Derivatives

Computational chemistry is becoming an indispensable tool for designing new derivatives of 2,4,6-trimethylaniline with tailored properties. Techniques like Density Functional Theory (DFT) can predict the electronic structure, reactivity, and spectroscopic properties of novel compounds before they are synthesized in the lab.

For example, computational studies can predict the collision cross section (CCS) values for derivatives like N-(9-anthracenylmethylene)-2,4,6-trimethylaniline, which is valuable information for analytical characterization by mass spectrometry. uni.lu Furthermore, computational methods can aid in understanding reaction mechanisms, such as the rhodium-catalyzed multicomponent reactions, allowing for the optimization of catalysts and reaction conditions for improved efficiency and selectivity. sigmaaldrich.com This predictive power accelerates the discovery of new materials and catalysts based on the 2,4,6-trimethylaniline scaffold.

| Computational Method | Application | Predicted Property/Outcome |

| Density Functional Theory (DFT) | Predicting molecular properties | Electronic structure, reactivity, spectroscopic data |

| Collision Cross Section (CCS) Prediction | Analytical characterization | CCS values for mass spectrometry analysis of derivatives. uni.lu |

| Reaction Mechanism Studies | Catalyst optimization | Understanding and improving multicomponent reactions |

Exploration in Niche Chemical Transformations

Beyond its established roles, this compound and its parent amine are being explored in a variety of niche chemical transformations. The steric bulk of the mesityl group can be exploited to control the regioselectivity and stereoselectivity of reactions in ways that are not possible with less hindered anilines.

One such area is in the synthesis of complex heterocyclic structures. Its use in condensation reactions to form Schiff bases is well-established, but these imines are also versatile intermediates for further transformations. guidechem.comresearchgate.net For example, N-isopropylidene-2,4,6-trimethylaniline can be methylated to form a stable iminium salt, demonstrating its utility in creating reactive intermediates for organic synthesis. nih.gov Another specialized application is its use as a reagent in the synthesis of 1,2-bis(2',4',6'-trimethylphenyl-amino)-propane dihydrochloride, a complex diamine derivative. prepchem.com These explorations open up new avenues for the application of 2,4,6-trimethylaniline in constructing intricate molecular architectures.

| Niche Transformation | Role of 2,4,6-Trimethylaniline | Resulting Product/Intermediate |

| Iminium Salt Formation | Reaction of its Schiff base with a methylating agent. nih.gov | N-Isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. nih.gov |

| Diamine Synthesis | Reactant with N-(β-chloropropyl)-2,4,6-trimethyl-aniline. prepchem.com | 1,2-bis(2',4',6'-trimethylphenyl-amino)-propane dihydrochloride. prepchem.com |

| Dye Synthesis | Key intermediate. guidechem.com | Solvent Blue 104. guidechem.com |

Q & A

Q. What are the standard synthetic routes for preparing derivatives of 2,4,6-trimethylaniline, and how are they characterized?

Derivatives such as acetamides (e.g., N-(2,4,6-trimethylphenyl)acetamide) are synthesized via condensation reactions. For example, 2,4,6-trimethylaniline reacts with acetyl chloride in benzene or substituted acetic acids with phosphoryl/thionyl chloride under controlled conditions. Purification involves recrystallization from ethanol. Characterization employs melting point analysis, gravimetry, and spectroscopic methods (FTIR, - and -NMR) . X-ray crystallography is used to confirm molecular structures, as seen in nitrate and perchlorate salts of the compound .

Q. How can thermal stability and decomposition kinetics of 2,4,6-trimethylaniline salts be studied experimentally?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (TG-DSC) is employed to study decomposition. For example, nitrate and perchlorate salts decompose exothermically, with ignition delays measured under controlled heating. Kinetic parameters (e.g., activation energy) are derived from non-isothermal methods like the Kissinger equation .

Q. What safety protocols are critical when handling 2,4,6-trimethylaniline hydrochloride in the laboratory?

The compound is classified as acutely toxic (Acute Tox. 1/4 via inhalation/dermal routes). Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water and seek medical help. Store at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How does 2,4,6-trimethylaniline function as a ligand in transition metal complexes, and what are its coordination properties?

The amine group and aromatic system enable chelation. For instance, it forms a bis(arylimino)pyridine ligand with Ru(III), creating a tridentate N-donor complex. Spectroscopic (UV-Vis, EPR) and structural (X-ray) analyses reveal octahedral geometry and redox activity. Such complexes are studied for catalytic applications, including oxidation reactions .

Q. What advanced analytical techniques are used to detect trace 2,4,6-trimethylaniline in biological or environmental samples?

Comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) provides high-resolution separation and identification. For quantification, diazotization-based spectrophotometry in micellar media (e.g., sodium dodecyl sulfate) enhances sensitivity. Limit of detection (LOD) values are validated using spiked matrices .

Q. How can contradictions in thermal decomposition data between nitrate and perchlorate salts be resolved?

Discrepancies in decomposition pathways (e.g., exothermic vs. endothermic peaks in DSC) may arise from counterion effects. Computational modeling (DFT) of bond dissociation energies and comparative kinetic studies (e.g., isoconversional methods) clarify mechanistic differences. Cross-validation with evolved gas analysis (EGA) is recommended .

Q. What role does 2,4,6-trimethylaniline play in experimental phasing for macromolecular crystallography?